molecular formula C12H18N2O5 B1311883 Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate CAS No. 253196-37-1

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Cat. No. B1311883
M. Wt: 270.28 g/mol
InChI Key: XMBGWRAQFDOMCS-UHFFFAOYSA-N
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Description

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is a chemical compound . It has gained interest in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research.


Molecular Structure Analysis

The molecular formula of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is C12H18N2O5 . Its average mass is 270.282 Da and its monoisotopic mass is 270.121582 Da .


Physical And Chemical Properties Analysis

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 425.4±40.0 °C at 760 mmHg, and a flash point of 211.1±27.3 °C . It has 7 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . Its ACD/LogP is 1.26 .

Scientific Research Applications

Synthesis of Chiral Aminoalkyloxazoles

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, closely related to Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are prepared by N-acylation with natural and synthetic phthalimidylamino acids followed by UV irradiation in acetone to form the corresponding oxazoles (Cox, Prager, Svensson, & Taylor, 2003).

Creation of Conformationally Restricted Amino Acids

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is utilized in the design of stereolibraries of conformationally restricted oxazole-containing amino acids. These amino acids, inspired by natural products, are valuable for the synthesis of peptidomimetics and as potential lead compounds in drug discovery (Artamonov et al., 2015).

Synthesis of Cyclic Ethers and Diazocompounds

Ethyl lithiodiazoacetate, derived from compounds like Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, is used in the synthesis of cyclic ethers through ring-opening reactions. These reactions lead to ω-functionalised α-diazo-β-keto esters, which are important intermediates in organic synthesis (Moody & Taylor, 1989).

Synthesis of Antibiotics

Compounds related to Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate are instrumental in synthesizing antibiotics. For example, enantiopure oxazolidinones, which are key intermediates in the synthesis of the antibiotic linezolid, can be obtained through intramolecular ring opening of 2-(Boc-aminomethyl)aziridines (Morán-Ramallal, Liz, & Gotor, 2008).

Development of Immunomodulatory Agents

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate and its derivatives have been evaluated for their immunological activities. These studies focus on their potential as immunomodulatory agents, providing insights into their effects on human peripheral blood mononuclear cells (Ryng et al., 1999).

Synthesis of Analgesic and Anti-inflammatory Agents

Derivatives of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate have been synthesized and tested for their potential as analgesic and anti-inflammatory agents. Compounds showing promising activities in this area could be further developed into clinically useful drugs (Gokulan et al., 2012).

Safety And Hazards

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(19-14-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBGWRAQFDOMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442194
Record name Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

CAS RN

253196-37-1
Record name Ethyl 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253196-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-BOC protected
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Synthesis routes and methods

Procedure details

A solution of ethyl chlorooximidoacetate (10 g, 66 mmol) in THF (200 ml) was added dropwise over 3 hours to a mixture of N-(tert-butyloxycarbonyl)propargylamine (20.5 g, 131 mmol) and triethylamine (11.2 ml, 80 mmol) in tetrahyrofuran (100 ml). The mixture was stirred at ambient temperature for 18 hours and then the volatiles were removed by evaporation. The residue was dissolved in DCM and washed with water followed by brine. The organics were separated, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by column chromatography on silica gel eluting with isohexane/diethyl ether (80:20 then 50:50) to give the title compound (10.6 g, 60%). NMR (DMSO): 1.3 (t, 3H), 1.38 (s, 9H), 4.35 (m, 2H), 6.62 (s, 1H), 7.55 (s, 1H); m/z 269 (M−H)—.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
60%

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